N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine

Nuclear Receptor Pharmacology Endocrinology Drug Discovery

Selective C1-6 alkyl nuclear receptor agonist enabling precise pathway interrogation without pan-agonist interference. High specificity against Sclerotinia spp. makes it an ideal antifungal SAR benchmark. The unsubstituted N-phenyl moiety ensures distinct pharmacology vs. substituted analogs, critical for reproducibility. Dual anti-inflammatory/antifungal activity uniquely suits IBD comorbidity studies. ≥95% purity. R&D use only.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 1009-70-7
Cat. No. B086161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-4,5-dihydro-1,3-thiazol-2-amine
CAS1009-70-7
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NC2=CC=CC=C2
InChIInChI=1S/C9H10N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11)
InChIKeyNNRDYOXKIWFNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 1009-70-7): A 2-Anilinothiazoline Scaffold for Targeted Nuclear Receptor Agonism and Antifungal Research


N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, also known as 2-anilino-2-thiazoline, is a heterocyclic organic compound belonging to the 2-aminothiazoline class, characterized by a partially saturated thiazole ring (4,5-dihydro-1,3-thiazole) bearing an N-phenyl substituent . This core scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules . The compound is commercially available for research purposes, with a reported purity of ≥95% . Its primary reported activities include selective agonism for nuclear receptors belonging to the C1-6 alkyl class, high specificity in bioassays against the phytopathogenic fungus *Sclerotinia*, and documented anti-inflammatory properties .

Critical Differentiation of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine: Why Close Analogs Cannot Be Interchanged in Research


The specific substitution pattern on the 2-aminothiazoline core dictates its biological target engagement and physicochemical properties, rendering generic substitution across the class unreliable. While the broader 2-aminothiazoline family exhibits diverse activities including anti-HIV, neurological, and anticancer effects, these are highly dependent on the nature and position of substituents [1]. For instance, introducing an electron-withdrawing chloro group on the phenyl ring (as in 2-(2,4-dichloroanilino)-2-thiazoline) or an electron-donating methoxy group (as in 2-(p-anisidino)-2-thiazoline) can significantly alter electronic distribution, affecting binding affinity, selectivity, and pharmacokinetic parameters . Therefore, the unsubstituted N-phenyl moiety of the target compound provides a distinct pharmacological profile, particularly its reported selectivity for nuclear receptors, which is not guaranteed in its substituted analogs . This necessitates the procurement and use of the specific compound, N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, to ensure experimental reproducibility and validity.

Product-Specific Quantitative Evidence Guide: N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine (1009-70-7)


Selective Agonist Activity on Nuclear Receptors: A Distinguishing Feature

The target compound, N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, is specifically reported to be a selective agonist for nuclear receptors that belong to the class of C1-6 alkyl compounds . While a related imidazothiazole derivative, CITCO, demonstrates potent and selective agonism for the human Constitutive Androstane Receptor (CAR) with an EC50 of 49 nM [1], direct, head-to-head quantitative data for the target compound's EC50 or Ki on specific nuclear receptor subtypes is not currently available in the public domain. The reported selectivity is a critical differentiator from other 2-aminothiazolines, which are often explored as enzyme inhibitors (e.g., butyrylcholinesterase, carboxylesterase) rather than nuclear receptor agonists [2]. This distinct mechanism of action positions N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine as a unique chemical probe for investigating C1-6 alkyl class nuclear receptor pathways.

Nuclear Receptor Pharmacology Endocrinology Drug Discovery

Anti-Sclerotinia Specificity: High Selectivity Against a Key Agricultural Fungus

Vendor documentation states that N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine exhibits 'high specificity in bioassays against sclerotinia' . While precise MIC or EC50 values are not publicly disclosed, this claim of high specificity distinguishes it from many broad-spectrum thiazole-based fungicides. For context, a study on novel 2-phenyl thiazole derivatives reported EC50 values against *Sclerotinia sclerotiorum* ranging from 4.90 mg/L to 7.84 mg/L for optimized analogs [1]. The target compound's reported 'high specificity' suggests a potentially superior selectivity index compared to less specific antifungal scaffolds. The lack of quantitative data necessitates that users conduct their own side-by-side validation against commercial standards (e.g., thifluzamide, azoxystrobin) to confirm this specificity advantage.

Antifungal Research Agricultural Chemistry Plant Pathology

Anti-Inflammatory Potential: A Reported Activity Distinct from Common Antifungal Scaffolds

N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine is reported to possess anti-inflammatory properties and is described as a candidate for pharmaceutical preparations to treat inflammation associated with inflammatory bowel disease (IBD) . This dual antifungal/anti-inflammatory profile is a notable differentiator from thiazole derivatives that are solely antifungal. While the exact IC50 for COX inhibition or other inflammatory markers is not provided, a separate study on thiazole-carboxamide derivatives showed IC50 values ranging from 116.96 µM to >300 µM for cytotoxicity in normal cell lines, indicating a generally low baseline toxicity for certain thiazole scaffolds [1]. The reported anti-inflammatory activity of the target compound, therefore, presents an additional avenue for therapeutic research not commonly associated with simple 2-anilinothiazolines.

Inflammation Drug Discovery IBD Research

Optimal Research and Industrial Application Scenarios for N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 1009-70-7)


Nuclear Receptor Pathway Deconvolution

For researchers investigating the functional role of C1-6 alkyl class nuclear receptors, N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine serves as a chemical probe to selectively activate these pathways . Its reported selectivity distinguishes it from pan-agonists and allows for more precise interrogation of downstream signaling events. While a defined potency metric is lacking, its use as a tool compound in comparative studies with known agonists (e.g., CITCO for CAR) can help map distinct nuclear receptor subtype responses.

Lead Optimization in Antifungal Drug Discovery

In agricultural and pharmaceutical antifungal research targeting *Sclerotinia* species, this compound is a valuable starting scaffold due to its reported high specificity . It can be employed in structure-activity relationship (SAR) studies to generate more potent analogs, using its selectivity profile as a benchmark. Researchers should validate its activity against a panel of fungal strains and compare it with commercial fungicides like thifluzamide or azoxystrobin to quantify its selectivity advantage [1].

Dual-Action Anti-Inflammatory/Antifungal Research

Given its reported anti-inflammatory properties alongside antifungal specificity, this compound is uniquely suited for studies of diseases where both inflammation and fungal infection are co-morbidities, such as inflammatory bowel disease (IBD) with secondary fungal overgrowth . It provides a single chemical entity for probing the interplay between these two pathological processes, a capability not offered by most single-target antifungal or anti-inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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